Acetic acid;lanthanum(3+);hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

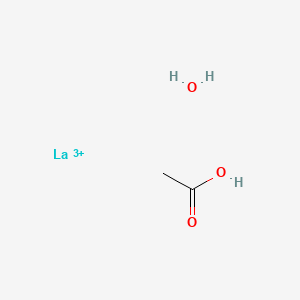

Structure

2D Structure

Properties

Molecular Formula |

C2H6LaO3+3 |

|---|---|

Molecular Weight |

216.97 g/mol |

IUPAC Name |

acetic acid;lanthanum(3+);hydrate |

InChI |

InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |

InChI Key |

DMQJFGQTKUVDHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.O.[La+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Lanthanum(III) Acetate Hydrate: Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lanthanum(III) acetate hydrate, a versatile compound utilized in various scientific and industrial applications. The document details its chemical formula, molecular structure, physicochemical properties, and key experimental methodologies.

Chemical Formula and Nomenclature

Lanthanum(III) acetate is an inorganic salt of lanthanum and acetic acid. Its chemical formula varies depending on the degree of hydration.

-

Anhydrous Form: La(CH₃COO)₃ or C₆H₉LaO₆.[1]

-

Hydrated Form: The general formula is La(CH₃COO)₃·xH₂O.[2][3] The degree of hydration (x) can vary, with common forms being the monohydrate (x=1) and the sesquihydrate (x=1.5).[1][2] Theoretical studies have also indicated the potential for a stable trihydrate form in aqueous solutions.[2]

Alternative names for this compound include lanthanum triacetate and acetic acid, lanthanum(3+) salt, hydrate.[1][4]

Molecular Structure

The structural arrangement of lanthanum(III) acetate is significantly influenced by the presence of water molecules.

-

Anhydrous Structure: X-ray crystallography reveals that anhydrous lanthanum acetate exists as a coordination polymer. In this structure, each Lanthanum(III) ion (La³⁺) is nine-coordinate. The coordination sphere is comprised of oxygen atoms from both bidentate and bridging acetate ligands, creating a complex network.[1]

-

Hydrated Structure: In the hydrated forms, water molecules are incorporated directly into the crystal lattice.[2] The precise crystal structure can differ depending on the number of water molecules present. Structural elucidation for these compounds is primarily accomplished using X-ray diffraction (XRD), with powder XRD (PXRD) being a key technique for identifying the specific crystalline phases and confirming the material's crystalline nature.[2]

Physicochemical Properties

Lanthanum(III) acetate hydrate presents as a white, crystalline solid that is soluble in water.[2][5] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Anhydrous: C₆H₉LaO₆ Hydrate: La(CH₃COO)₃·xH₂O | [1][2] |

| Molar Mass | 316.04 g/mol (anhydrous basis) ~343.08 g/mol (sesquihydrate) | [1][3] |

| Appearance | Colorless crystals or white crystalline powder | [1][2][4] |

| Solubility | Soluble in water. May require polar aprotic solvents like DMF or DMSO for non-hydrolytic dissolution. | [1][6] |

| Density | ~1.64 g/cm³ | [7][8] |

| Melting Point | ~110°C (Decomposes) | [7][8] |

Experimental Protocols

The most common method for synthesizing lanthanum(III) acetate involves the reaction of a lanthanum precursor, typically lanthanum(III) oxide (La₂O₃), with acetic acid in an aqueous solution.[2]

Protocol:

-

Reaction Setup: Suspend Lanthanum(III) oxide (La₂O₃) in a solution of acetic acid (e.g., 50% aqueous solution). The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]

-

Dissolution: Gently heat the mixture to facilitate the dissolution of the oxide. The temperature can be controlled to target specific hydrate forms; for example, conducting the reaction at 65°C has been used to prepare the monohydrate.[2]

-

Crystallization: Once a clear solution of lanthanum acetate is obtained, the hydrated solid is recovered through crystallization. This is typically achieved by concentrating the solution via heating to evaporate excess water and acetic acid, followed by cooling to induce crystal formation.[2]

-

Isolation: The resulting crystals are separated from the solution by filtration.

-

Drying: The isolated crystals are then dried under appropriate conditions (e.g., in a desiccator or at a mild temperature) to yield the final lanthanum(III) acetate hydrate product.

Note: To synthesize the anhydrous form, the aqueous solution can be evaporated directly at a higher temperature, such as 150°C, to prevent the incorporation of water into the crystal lattice.[9]

The thermal decomposition of lanthanum(III) acetate hydrate is a multi-step process that can be investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA).[10]

Protocol Outline (for La(CH₃COO)₃·1.5H₂O):

-

Sample Preparation: A known mass of La(CH₃COO)₃·1.5H₂O is placed in the analysis crucible of a TG-DTA instrument.

-

Heating Program: The sample is heated at a constant rate (e.g., 2-20 °C/min) in a controlled atmosphere (e.g., dynamic air).[10]

-

Data Acquisition: Mass loss (TG) and temperature differences (DTA) are recorded as a function of temperature.

-

Analysis of Decomposition Steps:

-

Dehydration: The sesquihydrate loses its water of crystallization in two distinct steps, occurring at approximately 130°C and 180°C.[10]

-

Hydrolysis & Recrystallization: The released water can hydrolyze surface acetates. Recrystallization of the anhydrous form may occur around 210°C.[10]

-

Anhydrous Decomposition: At higher temperatures (~334°C), the anhydrous acetate decomposes, releasing acetone and forming lanthanum carbonate (La₂(CO₃)₃).[10]

-

Carbonate Decomposition: The lanthanum carbonate intermediate further decomposes through oxycarbonate species (e.g., La₂O(CO₃)₂, La₂O₂(CO₃)).[10]

-

Final Product: Complete decomposition to lanthanum(III) oxide (La₂O₃) is achieved at temperatures around 700°C.[10]

-

Applications

Lanthanum(III) acetate hydrate is a precursor for various advanced materials and has found use in several fields:

-

Materials Science: It is used in the manufacturing of specialty glasses and ceramic products.[1][5]

-

Catalysis: The thermal decomposition of lanthanum acetate is a method for preparing lanthanum oxide catalysts.[10]

-

Thin Films: It serves as a precursor for the fabrication of thin films, such as porous lanthanum oxyfluoride (LaOF), and in the sol-gel synthesis of photoelectrodes for dye-sensitized solar cells (DSSCs).[1][3]

-

Water Treatment: It has applications in water treatment processes.[1][5]

-

Chemical Synthesis: It is used as a reagent in the synthesis of other lanthanum-containing compounds, such as phenolate-bridged dilanthanum(III) complexes, which can serve as models for metalloproteins.[11]

References

- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 2. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]

- 3. Lanthanum(III) acetate 99.9 trace rare earth metals 100587-90-4 [sigmaaldrich.com]

- 4. Lanthanum(III) acetate hydrate | Lanthanum Triacetate Hydrate | C6H11LaO7 - Ereztech [ereztech.com]

- 5. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 6. researchgate.net [researchgate.net]

- 7. Lanthanum Acetate Hydrate [chembk.com]

- 8. lanthanum acetate hydrate/ | CAS#:25721-92-0 | Chemsrc [chemsrc.com]

- 9. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — Русский [kirensky.ru]

- 10. akjournals.com [akjournals.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

An In-Depth Technical Guide to the Physical and Chemical Properties of Lanthanum Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lanthanum acetate hydrate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details experimental protocols for key characterization techniques, and provides visual diagrams to illustrate complex processes and workflows.

Physicochemical Properties

Lanthanum acetate hydrate is a white crystalline solid that is soluble in water.[1][2][3] It is known to exist in various hydrated forms, with the number of water molecules (x) varying.[4] The anhydrous form has a molecular weight of 316.03 g/mol .[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of lanthanum acetate hydrate.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | La(CH₃COO)₃·xH₂O | [1][5] |

| Molecular Weight (anhydrous) | 316.04 g/mol | |

| Appearance | White crystalline powder/solid | [1][6][7] |

| Density | 1.64 g/cm³ | [1][6][8] |

| Melting Point | ~110 °C (decomposes) | [1][6][8] |

| Water Solubility | 16.88 g/100 mL H₂O (at 25 °C) | [6] |

| pH of Solution (50 g/L) | 6.0–8.0 | [5] |

Table 2: Thermal Properties

| Property | Value | Reference(s) |

| Decomposition Onset | Dehydration begins at lower temperatures, with decomposition of the anhydrous salt starting around 300 °C. | [9][10] |

| Final Decomposition Product | Lanthanum oxide (La₂O₃) at temperatures ≥700 °C. | [9] |

Experimental Protocols

Detailed methodologies for characterizing lanthanum acetate hydrate are crucial for reproducible research. The following sections outline protocols for key analytical techniques.

Synthesis of Lanthanum Acetate Hydrate

Lanthanum acetate hydrate can be synthesized by the reaction of lanthanum oxide with acetic acid.[4]

Protocol:

-

Suspend lanthanum oxide (La₂O₃) in distilled water.

-

Add a 50% acetic acid solution to the suspension.[4]

-

Heat the mixture to facilitate the dissolution of the lanthanum oxide.

-

Once a clear solution is obtained, it can be concentrated by gentle heating to promote crystallization upon cooling.[11]

-

The resulting crystals are filtered and dried under controlled conditions to obtain the desired hydrate form.[12]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal decomposition of lanthanum acetate hydrate and to determine its water of hydration.[13][14]

Protocol for TGA/DSC:

-

Calibrate the TGA/DSC instrument using appropriate standards for temperature and heat flow.

-

Place a small, accurately weighed sample (typically 5-10 mg) of lanthanum acetate hydrate into an aluminum or ceramic pan.[15]

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[15]

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature. The TGA data will indicate the loss of water molecules and the subsequent decomposition of the acetate, while the DSC will show the endothermic or exothermic nature of these transitions.[16]

Crystal Structure Determination: Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying the crystalline phase of lanthanum acetate hydrate and confirming its structure.[11][17]

Protocol for PXRD:

-

Finely grind the lanthanum acetate hydrate sample to a homogeneous powder.[17]

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the PXRD instrument.

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Scan the sample over a range of 2θ angles, recording the intensity of the diffracted X-rays.[17]

-

The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to reference patterns for phase identification.[11][17]

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to lanthanum acetate hydrate.

Caption: Thermal Decomposition Pathway of Lanthanum Acetate Hydrate.

Caption: Experimental Workflow for Characterization.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 3. China Lanthanum Acetate Hydrate (CAS No. 100587-90-4) manufacturers and suppliers | WONAIXI [wnxrematerial.com]

- 4. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 5. rarearthchemicals.com [rarearthchemicals.com]

- 6. chembk.com [chembk.com]

- 7. Lanthanum (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 8. lanthanum acetate hydrate/ | CAS#:25721-92-0 | Chemsrc [chemsrc.com]

- 9. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — English [kirensky.ru]

- 10. carlroth.com [carlroth.com]

- 11. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rigaku.com [rigaku.com]

- 17. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

Lanthanum Acetate Sesquihydrate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum acetate, a salt of the rare earth element lanthanum and acetic acid, is a compound of significant interest, particularly in the pharmaceutical industry as a phosphate binder for the treatment of hyperphosphatemia in patients with end-stage renal disease. Its hydrated form, specifically lanthanum acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O), is a common state for this compound.[1][2] The efficacy and safety of lanthanum-based drugs are intrinsically linked to their physicochemical properties, which are in turn determined by the methods of synthesis and purification. This technical guide provides an in-depth overview of the synthesis and characterization of lanthanum acetate sesquihydrate, offering detailed experimental protocols and data for researchers and professionals in drug development and materials science.

Synthesis of Lanthanum Acetate Sesquihydrate

The synthesis of lanthanum acetate can be achieved through several routes, primarily involving the reaction of a lanthanum precursor with acetic acid. The choice of precursor and reaction conditions can influence the purity, yield, and crystalline form of the final product.

Common Synthesis Routes

-

From Lanthanum Oxide: A straightforward and common method involves the reaction of lanthanum(III) oxide (La₂O₃) with acetic acid.[1][3][4][5] The reaction stoichiometry is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[3]

-

From Lanthanum Carbonate: Another approach starts with lanthanum carbonate (La₂(CO₃)₃), which is first dissolved in nitric acid to form lanthanum nitrate. After purification, the lanthanum nitrate is converted to a refined lanthanum carbonate using an agent like ammonium bicarbonate. This refined carbonate is then reacted with acetic acid to yield lanthanum acetate.[6]

-

Ion-Exchange Method: For high-purity applications, an ion-exchange method can be employed. This process starts with a rare earth chloride solution, which is passed through a strong cationic ion-exchange resin. The lanthanum fraction is then eluted, precipitated as lanthanum oxalate, and subsequently fired to produce high-purity lanthanum oxide. This oxide is then dissolved in acetic acid to crystallize lanthanum acetate.[1][7]

Experimental Protocol: Synthesis from Lanthanum Oxide

This protocol details the synthesis of lanthanum acetate from lanthanum oxide and acetic acid.

-

Materials:

-

Lanthanum(III) oxide (La₂O₃, high purity)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

-

Procedure:

-

A stoichiometric amount of lanthanum(III) oxide is weighed and placed in a reaction vessel.

-

An excess of acetic acid (e.g., 50% aqueous solution) is slowly added to the lanthanum oxide with constant stirring.[3] The reaction is exothermic and should be controlled.

-

The mixture is heated gently (e.g., at 150°C) and stirred until the lanthanum oxide is completely dissolved, forming a clear solution of lanthanum acetate.[1][4][5]

-

The resulting solution is then concentrated by evaporation at a low temperature to induce crystallization.[7]

-

The formed crystals are collected by filtration.

-

The crystals are washed with a small amount of cold deionized water to remove any excess acetic acid.

-

The final product, lanthanum acetate sesquihydrate, is dried in an oven at a controlled temperature (e.g., 65°C) overnight to obtain a stable hydrated form.[7]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — Русский [kirensky.ru]

- 6. CN104341288A - Preparation method and system of lanthanum acetate - Google Patents [patents.google.com]

- 7. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Hydrate Forms of Lanthanum Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrate forms of lanthanum acetate, a compound of significant interest in various research and development fields, including materials science and pharmaceuticals. This document details the synthesis, characterization, and thermal properties of its various hydrated states, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to Lanthanum Acetate and its Hydrates

Lanthanum acetate, with the general chemical formula La(CH₃COO)₃, is a salt of the rare earth element lanthanum and acetic acid. It readily forms hydrates, incorporating water molecules into its crystal lattice. The general formula for these hydrates is La(CH₃COO)₃·nH₂O, where 'n' represents the number of water molecules. The degree of hydration is a critical factor that influences the compound's physical and chemical properties, including its solubility, stability, and decomposition pathway. The most commonly cited hydrate forms are the monohydrate (n=1), sesquihydrate (n=1.5), and trihydrate (n=3), with some evidence suggesting the existence of a tetrahydrate (n=4).[1][2][3] Understanding the specific properties of each hydrate is crucial for its application as a precursor in the synthesis of advanced materials and in potential pharmaceutical formulations.

Physicochemical Properties and Characterization of Lanthanum Acetate Hydrates

The different hydrate forms of lanthanum acetate can be distinguished by their physical properties and through various analytical techniques.

Data Summary of Lanthanum Acetate Hydrates

The following table summarizes the key quantitative data for the different known hydrate forms of lanthanum acetate.

| Property | Anhydrous | Monohydrate | Sesquihydrate | Trihydrate | Tetrahydrate |

| Formula | La(CH₃COO)₃ | La(CH₃COO)₃·H₂O | La(CH₃COO)₃·1.5H₂O | La(CH₃COO)₃·3H₂O | La(CH₃COO)₃·4H₂O |

| Molecular Weight ( g/mol ) | 316.04 | 334.05 | 343.06 | 370.08 | 388.10 |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid | White or colorless crystals[3] |

| Solubility in Water | Soluble | Soluble | Soluble[2] | Soluble | Easily soluble in water[3] |

Thermal Decomposition of Lanthanum Acetate Hydrates

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to study the thermal decomposition of lanthanum acetate hydrates. The decomposition process typically involves initial dehydration steps followed by the decomposition of the anhydrous acetate to lanthanum oxide (La₂O₃) at higher temperatures.

Table of Thermal Decomposition Data:

| Hydrate Form | Dehydration Step(s) | Temperature Range (°C) | Decomposition of Anhydrous Acetate | Temperature Range (°C) | Final Product |

| Sesquihydrate | Two-step dehydration[2] | 130 and 180[2] | Formation of intermediates (e.g., La₂(CO₃)₃, La₂O(CO₃)₂)[4] | 334 - 700[4] | La₂O₃[4] |

| Anhydrous | N/A | N/A | Four distinct thermal events of mass loss[5] | ~300 - ≥700[5] | La₂O₃[5] |

The thermal decomposition of the sesquihydrate is the most well-documented. It loses its water molecules in two distinct steps at approximately 130°C and 180°C.[2] Following dehydration, the anhydrous lanthanum acetate decomposes, releasing acetone and carbon dioxide, and forming intermediate carbonate species before finally yielding lanthanum oxide at temperatures above 700°C.[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of lanthanum acetate hydrates, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of Lanthanum Acetate Hydrates

The synthesis of lanthanum acetate hydrates generally involves the reaction of a lanthanum precursor, most commonly lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃), with acetic acid. The degree of hydration in the final product is significantly influenced by the crystallization conditions, particularly the temperature.[2]

3.1.1. General Synthesis from Lanthanum Oxide

This protocol can be adapted to target different hydrate forms by modifying the crystallization temperature.

-

Materials: Lanthanum(III) oxide (La₂O₃), glacial acetic acid, deionized water.

-

Procedure:

-

Suspend lanthanum(III) oxide in deionized water. The amount of water can be adjusted to achieve a desired concentration.

-

Slowly add a 50% aqueous solution of acetic acid to the lanthanum oxide suspension while stirring continuously.[1] The reaction is exothermic.

-

Continue stirring until the lanthanum oxide has completely dissolved, resulting in a clear solution of lanthanum acetate. Gentle heating (e.g., to 65°C) can be applied to facilitate dissolution.[2]

-

Filter the solution to remove any unreacted starting material or impurities.

-

Crystallize the lanthanum acetate hydrate from the solution. The crystallization temperature is a critical parameter for controlling the hydrate form:

-

For Lanthanum Acetate Monohydrate (La(CH₃COO)₃·H₂O): Conducting the dissolution and initial crystallization at a controlled temperature of 65°C has been reported to yield the monohydrate.[2]

-

For other hydrates (e.g., Sesquihydrate, Trihydrate): Crystallization is typically performed at lower temperatures. This can be achieved by concentrating the solution through gentle heating to evaporate excess water and acetic acid, followed by slow cooling to room temperature or below to induce crystallization.[2]

-

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acetic acid.

-

Dry the crystals under vacuum or in a desiccator at room temperature. Drying in an oven at elevated temperatures (e.g., 65°C) has also been reported.[6]

-

3.1.2. Synthesis of Anhydrous Lanthanum Acetate

-

Materials: Lanthanum(III) oxide (La₂O₃), acetic acid, deionized water.

-

Procedure:

Characterization Techniques

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the water content and study the thermal decomposition pathway.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small amount of the lanthanum acetate hydrate sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from room temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Data Analysis: The TGA curve will show weight loss as a function of temperature, corresponding to the loss of water and the decomposition of the acetate. The DSC curve will show endothermic or exothermic peaks associated with these transitions.

-

3.2.2. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline phase and determine the crystal structure of the hydrate.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: The crystalline sample is finely ground and mounted on a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 5-70°) with a specific step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific hydrate form.

Biological Signaling Pathways of Lanthanum Ions

While this guide focuses on the different hydrate forms of lanthanum acetate, it is important to note for drug development professionals that the biological activity is primarily attributed to the lanthanum ion (La³⁺) itself once the salt is dissolved. Lanthanum ions have been shown to exert neurotoxic effects by interfering with several key signaling pathways.

Lanthanum-Induced Neurotoxicity via NF-κB and PI3K/Akt Signaling

Lanthanum exposure can lead to neuronal damage through the activation of microglia and subsequent neuroinflammation.[7] This process involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Furthermore, lanthanum ions have been implicated in the dysregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Diagram of Lanthanum-Induced Neuroinflammatory Signaling:

Caption: Lanthanum ion-induced activation of microglial NF-κB signaling leading to neuroinflammation.

Diagram of Lanthanum's Effect on the PI3K/Akt Pathway:

Caption: Inhibition of the pro-survival PI3K/Akt pathway by lanthanum ions.

Conclusion

This technical guide has provided a detailed overview of the various hydrate forms of lanthanum acetate, focusing on their synthesis, characterization, and thermal properties. The provided data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound. Furthermore, the elucidation of the signaling pathways affected by lanthanum ions offers critical insights for professionals in drug development. A thorough understanding of the specific hydrate form is essential for ensuring reproducibility and achieving desired outcomes in both materials science and biomedical applications.

References

- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 2. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]

- 3. aemree.com [aemree.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Lanthanum chloride induces neuron damage by activating the nuclear factor-kappa B signaling pathway in activated microglia - Metallomics (RSC Publishing) [pubs.rsc.org]

- 8. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Lanthanum Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lanthanum acetate hydrate in water and various organic solvents. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. Lanthanum acetate hydrate, a white crystalline solid, exhibits moderate solubility in aqueous solutions and varying degrees of solubility in organic solvents.

Solubility in Water

Table 1: Quantitative Solubility of Lanthanum Acetate Hydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 25 | 16.88 | [1] |

Note: This table will be updated as more temperature-dependent data becomes available.

Solubility in Organic Solvents

Quantitative data on the solubility of lanthanum acetate hydrate in organic solvents is sparse in readily accessible literature. However, qualitative assessments suggest that it is soluble in polar aprotic solvents. These solvents possess high dipole moments and can solvate the lanthanum cation[3].

Table 2: Qualitative and Quantitative Solubility of Lanthanum Acetate in Organic Solvents

| Solvent | Solvent Type | Solubility | Reference |

| Acetone | Polar aprotic | Soluble (qualitative) | |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble (qualitative) | |

| Ethyl acetate | Polar aprotic | Soluble (qualitative) | |

| Dimethylformamide (DMF) | Polar aprotic | Soluble (qualitative) | |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble (qualitative) |

Note: Researchers are encouraged to experimentally determine the quantitative solubility in these solvents for their specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design and execution. The following section outlines a general protocol for the gravimetric method, which is a common and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Determining Solubility

The gravimetric method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

2.1.1. Materials and Equipment

-

Lanthanum acetate hydrate

-

Solvent (e.g., deionized water, organic solvent)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating/cooling system

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Pre-weighed drying oven

-

Desiccator

2.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of lanthanum acetate hydrate to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the temperature of the solution.

-

Immediately filter the solution through a syringe filter of a suitable pore size (e.g., 0.22 µm) to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of lanthanum acetate hydrate.

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

2.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Alternatively, solubility in g/100 g of solvent can be calculated as:

Mass of dissolved solid = (Mass of dish + solid residue) - (Mass of empty dish) Mass of solvent = (Mass of dish + solution) - (Mass of dish + solid residue) Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of lanthanum acetate hydrate. For specific applications, it is imperative to conduct in-house experimental verification of solubility under the conditions relevant to your research or development work.

References

The Crystal Structure of Lanthanum Acetate Hydrate: A Technical Guide for Researchers

For Immediate Release

Introduction

Lanthanum acetate (La(CH₃COO)₃), a salt of the rare earth element lanthanum, readily forms hydrates, with the sesquihydrate (La(CH₃COO)₃ · 1.5H₂O) being a commonly isolated form.[1] The arrangement of atoms in the crystalline state is crucial for understanding its physical and chemical properties, which in turn influences its application in areas such as specialty glass manufacturing, catalysis, and as a precursor for advanced materials.[2][3] For drug development professionals, understanding the coordination chemistry of lanthanum is pertinent to its biological interactions.

Crystal Structure and Quantitative Data

Detailed single-crystal X-ray diffraction data for lanthanum acetate hydrate is scarce in recent publications. However, information from powder X-ray diffraction (PXRD) and the crystal structure of the anhydrous form provide valuable insights.

Powder X-ray Diffraction (PXRD) Data

Powder XRD is a primary technique for identifying the crystalline phases of lanthanum acetate hydrate. The diffraction pattern serves as a fingerprint for its crystal structure. For lanthanum acetate trihydrate, characteristic peaks have been reported at specific 2θ angles.

| Diffraction Peak (2θ) | Corresponding Plane |

| 10.5° | (001) |

| 21.3° | (002) |

| 34.7° | (003) |

Table 1: Characteristic powder X-ray diffraction peaks for lanthanum acetate trihydrate.

Anhydrous Lanthanum Acetate Crystal Structure

The crystal structure of anhydrous lanthanum acetate has been determined by X-ray crystallography to be a coordination polymer. In this structure, each Lanthanum(III) ion is nine-coordinate.[1] The coordination sphere is comprised of two bidentate acetate ligands and five bridging acetate ligands, creating a polymeric network.[1] The praseodymium and holmium acetate compounds are isostructural.[1]

| Parameter | Value |

| Crystal System | Not specified in available results |

| Space Group | Not specified in available results |

| Coordination Number of La(III) | 9 |

| Acetate Ligand Coordination | Bidentate and Bridging |

Table 2: Crystallographic data summary for anhydrous lanthanum acetate.

Experimental Protocols

Synthesis of Lanthanum Acetate Hydrate

A common method for the synthesis of lanthanum acetate hydrate involves the reaction of lanthanum(III) oxide with acetic acid.[1]

Materials:

-

Lanthanum(III) oxide (La₂O₃)

-

50% Acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

Suspend lanthanum(III) oxide in deionized water.

-

Slowly add 50% acetic acid to the suspension while stirring until the lanthanum oxide is completely dissolved. The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]

-

Filter the resulting solution to remove any unreacted starting material.

-

Slowly evaporate the solvent at a controlled temperature (e.g., below 100°C) to induce crystallization of lanthanum acetate hydrate.

-

Collect the resulting crystals by filtration and dry them in a desiccator.

Single-Crystal X-ray Diffraction (XRD) Analysis Protocol

The following is a generalized protocol for the single-crystal XRD analysis of a lanthanide complex, which can be adapted for lanthanum acetate hydrate.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

-

Low-temperature device (e.g., nitrogen or helium cryostream).

Procedure:

-

Crystal Mounting: A suitable single crystal of lanthanum acetate hydrate is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection:

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

-

A preliminary screening is performed to determine the unit cell parameters and the crystal quality.

-

A full sphere of diffraction data is collected using a combination of φ and ω scans.

-

-

Data Processing:

-

The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

-

An empirical absorption correction (e.g., multi-scan) is applied.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms on carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms of water molecules are typically located from the difference Fourier map and refined with restraints.

-

The final refinement is checked for convergence and the quality of the structural model is assessed using metrics such as R-factors, goodness-of-fit, and residual electron density.

-

Biological Signaling Pathways

While the primary focus of this guide is the crystal structure, the biological effects of lanthanum ions are of interest to the target audience. Studies on lanthanum chloride have shown interactions with key cellular signaling pathways. It is plausible that lanthanum ions dissociated from lanthanum acetate could have similar effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis.[4][5] Lanthanum has been shown to modulate this pathway.

Caption: Lanthanum's inhibitory effect on the PI3K/Akt signaling pathway.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Lanthanum exposure has been shown to down-regulate this protective pathway.

Caption: Down-regulation of the Nrf2/ARE pathway by lanthanum-induced oxidative stress.

Conclusion

This technical guide consolidates the available structural data for lanthanum acetate hydrate, providing a foundation for researchers in the field. While a definitive single-crystal structure of the hydrated form remains to be fully elucidated in recent literature, the provided PXRD data and information on the anhydrous form offer valuable structural insights. The detailed experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. Furthermore, the visualization of relevant biological signaling pathways provides a broader context for the potential applications of lanthanum-containing compounds in drug development and toxicology. Further research, particularly single-crystal X-ray diffraction studies on the hydrated forms of lanthanum acetate, is warranted to provide a more complete understanding of its intricate crystal chemistry.

References

Anhydrous Lanthanum Acetate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties and relevant applications of anhydrous lanthanum acetate, with a focus on its role in pharmaceutical research and development.

This technical guide provides a comprehensive overview of anhydrous lanthanum acetate, a compound of increasing interest to researchers, scientists, and drug development professionals. This document details its key physicochemical properties, outlines experimental protocols for its characterization, and explores its mechanism of action in a therapeutic context.

Core Physicochemical Properties

Anhydrous lanthanum acetate, with the chemical formula La(CH₃COO)₃, is the salt of lanthanum and acetic acid.[1] It is a white, hygroscopic solid.[2] The quantitative properties of anhydrous lanthanum acetate are summarized in the table below. It is important to note that while the molecular weight is well-established, the density of the anhydrous form is not consistently reported in the literature. The density of the hydrated form is provided for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉LaO₆ | [1][2] |

| Molecular Weight | 316.04 g/mol | [2][3] |

| Density (Hydrated form) | 1.64 g/cm³ | [4][5][6] |

| Appearance | White crystalline solid | [2] |

Applications in Drug Development: Phosphate Binder for Hyperphosphatemia

Lanthanum compounds, primarily lanthanum carbonate, are utilized in the pharmaceutical industry as phosphate binders for the treatment of hyperphosphatemia in patients with end-stage renal disease.[7][8][9][10][11] Hyperphosphatemia is a condition characterized by elevated levels of phosphate in the blood, which can lead to serious cardiovascular and bone complications.[12] Lanthanum acetate is expected to have a similar mechanism of action due to the bioactive lanthanum ion.

The therapeutic effect is achieved through the dissociation of the lanthanum salt in the acidic environment of the stomach to release lanthanum ions (La³⁺).[7][13] These ions then bind with dietary phosphate in the gastrointestinal tract to form insoluble and non-absorbable lanthanum phosphate complexes, which are subsequently excreted in the feces.[7][14] This process effectively reduces the absorption of phosphate from the diet, thereby lowering serum phosphate levels.[7]

Experimental Protocols

Synthesis of Anhydrous Lanthanum Acetate

Anhydrous lanthanum acetate can be prepared by the desolvation of hydrated lanthanum acetate.[15][16] A common method involves the following steps:

-

Dissolution: Dissolve lanthanum oxide (La₂O₃) in 50% acetic acid.[15][16]

-

Evaporation: Evaporate the solution to dryness to obtain hydrated lanthanum acetate crystals.[15][16]

-

Desolvation: Heat the hydrated lanthanum acetate in a vacuum at 150°C to remove water molecules and obtain the anhydrous form.[15][16]

Characterization of the resulting anhydrous lanthanum acetate can be performed using techniques such as X-ray diffraction, thermal analysis, and infrared spectroscopy to confirm its structure and purity.[17]

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder, like anhydrous lanthanum acetate. The technique relies on measuring the volume of the solid by displacing an inert gas, typically helium, within a calibrated chamber.

Principle: The method is based on Boyle's Law, which relates pressure and volume of a gas at a constant temperature. By measuring the pressure change of the gas in a chamber of known volume with and without the solid sample, the volume of the sample can be precisely calculated.

Procedure:

-

Sample Preparation: A known mass of the anhydrous lanthanum acetate powder is carefully weighed and placed into the sample chamber of the gas pycnometer.

-

Initial Purge: The sample chamber is repeatedly purged with the analysis gas (e.g., helium) to remove any adsorbed gases from the surface of the powder.

-

Measurement Cycle:

-

The reference chamber of a known volume is filled with the analysis gas to a specific pressure.

-

A valve is opened, allowing the gas to expand into the sample chamber containing the lanthanum acetate powder.

-

The pressure is allowed to equilibrate, and the final pressure is recorded.

-

-

Calculation: The volume of the lanthanum acetate powder is calculated based on the initial and final pressures and the known volumes of the sample and reference chambers.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

-

Replicates: The measurement is typically repeated several times to ensure accuracy and precision.

Visualizations

References

- 1. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 2. Lanthanum acetate | C6H9LaO6 | CID 13511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 酢酸ランタン(III) 水和物 99.9% trace rare earth metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. chembk.com [chembk.com]

- 7. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]

- 8. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 10. uspharmacist.com [uspharmacist.com]

- 11. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lanthanum: a safe phosphate binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. PREPARATION OF ANHYDROUS LANTHANON ACETATES BY DESOLVATION (Journal Article) | OSTI.GOV [osti.gov]

- 16. PREPARATION OF ANHYDROUS LANTHANON ACETATES BY DESOLVATION (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lanthanum Acetate Hydrate

For researchers, scientists, and drug development professionals, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of Lanthanum Acetate Hydrate, focusing on its core identifiers, properties, and relevant experimental contexts.

Chemical Identifiers and Properties

Lanthanum acetate hydrate is a white crystalline solid.[1][2] It is a hydrated salt of the rare earth element lanthanum.[3][4] The degree of hydration can vary, with common forms being the sesquihydrate (1.5 water molecules) and other hydrated versions represented by the general formula La(CH₃COO)₃·xH₂O.[1][2] This compound is moderately soluble in water.[1]

A comprehensive summary of its identifiers and key physicochemical properties is presented below to facilitate easy reference and comparison.

Table 1: Chemical Identifiers for Lanthanum Acetate Hydrate

| Identifier | Value |

| CAS Number | 100587-90-4[5] |

| 25721-92-0[6] | |

| PubChem CID | 71311272[7][8] |

| 13511[1][9] | |

| 19933532[4] | |

| EC Number | 213-034-8[5] |

| UNII | G91Y2QLF3J[10] |

| MDL Number | MFCD00150118[1][11][12] |

| Beilstein/Reaxys No. | 3693604[1][12] |

Table 2: Physicochemical Properties of Lanthanum Acetate Hydrate

| Property | Value |

| Molecular Formula | C₆H₁₁LaO₇ (for the monohydrate)[4][11] |

| Molecular Weight | 316.04 g/mol (anhydrous basis)[1][5][12] |

| 334.05 g/mol [11] | |

| Appearance | White crystalline powder[1] |

| Melting Point | 110°C[6] |

| Water Solubility | 16.88 g/100mL H₂O (25°C)[4] |

| Density | 1.64 g/cm³[6] |

Synthesis and Experimental Protocols

The synthesis of lanthanum acetate hydrate typically involves solution-based methods. A common and straightforward protocol is the reaction of lanthanum oxide (La₂O₃) with acetic acid.[2][3]

Experimental Protocol: Synthesis of Lanthanum Acetate Hydrate from Lanthanum Oxide

Objective: To synthesize lanthanum acetate hydrate by reacting lanthanum oxide with acetic acid.

Materials:

-

Lanthanum oxide (La₂O₃)

-

Acetic acid (CH₃COOH), 50% aqueous solution[2]

-

Distilled water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Crystallizing dish

-

Drying oven

Methodology:

-

Dissolution: Suspend a known quantity of lanthanum oxide in distilled water in a beaker. While stirring, slowly add a 50% aqueous solution of acetic acid.[2] The reaction is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[2]

-

Heating and Clarification: Gently heat the mixture to facilitate the dissolution of the lanthanum oxide. Continue stirring until a clear solution is obtained.[3]

-

Filtration: If any undissolved particles remain, filter the hot solution to remove them.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature to induce crystallization. For controlled crystallization, the solution can be concentrated by gentle heating before cooling.[3]

-

Isolation and Drying: Collect the formed crystals by filtration. Wash the crystals with a small amount of cold distilled water to remove any residual acetic acid. Dry the crystals in an oven at a low temperature (e.g., 65°C) to obtain the final lanthanum acetate hydrate product.[13]

To produce anhydrous lanthanum acetate, the dissolution can be carried out in an excess of acetic acid and distilled water, followed by direct evaporation at 150°C.[14]

Mechanism of Action in Phosphate Binding

Lanthanum acetate, often administered in its carbonate form for medical use, is a potent phosphate binder.[15] Its mechanism of action is crucial in the management of hyperphosphatemia in patients with chronic kidney disease.

In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release lanthanum ions (La³⁺).[16][17] These ions have a high affinity for dietary phosphate (PO₄³⁻) and bind with it to form insoluble lanthanum phosphate (LaPO₄).[17] This insoluble complex is not absorbed by the gastrointestinal tract and is subsequently excreted in the feces.[17] This process effectively reduces the absorption of dietary phosphate into the bloodstream, thereby lowering serum phosphate levels.[17]

The key to its efficacy lies in the high affinity of lanthanum for phosphate and the insolubility of the resulting lanthanum phosphate complex.[17]

Analytical Methods

The characterization of lanthanum acetate hydrate involves several analytical techniques to confirm its structure, purity, and thermal properties.

Experimental Workflow: Characterization of Lanthanum Acetate Hydrate

This workflow outlines the key analytical techniques used to characterize synthesized lanthanum acetate hydrate.

-

X-ray Diffraction (XRD): This technique is fundamental for confirming the crystalline nature of the compound and identifying its specific phase.[3]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of lanthanum acetate hydrate. It can determine the temperature at which the compound loses its water of hydration and subsequently decomposes.[13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying the functional groups present and provides information on the coordination of the acetate ions to the lanthanum metal center.[13]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is employed to determine the purity of the lanthanum acetate and to quantify any trace metal impurities.[13]

References

- 1. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 2. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 3. Lanthanum(III) acetate hydrate | 100587-90-4 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 乙酸镧(III) 水合物 - [sigmaaldrich.com]

- 6. lanthanum acetate hydrate/ | CAS#:25721-92-0 | Chemsrc [chemsrc.com]

- 7. Lanthanum acetate hydrate | C6H14LaO7 | CID 71311272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lanthanum acetate hydrate | C6H14LaO7 | CID 71311272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lanthanum(III) acetate hydrate | Lanthanum Triacetate Hydrate | C6H11LaO7 - Ereztech [ereztech.com]

- 10. Lanthanum acetate | C6H9LaO6 | CID 13511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. LANTHANUM ACETATE HYDRATE price,buy LANTHANUM ACETATE HYDRATE - chemicalbook [m.chemicalbook.com]

- 12. Lanthanum(III) acetate 99.9 trace rare earth metals 100587-90-4 [sigmaaldrich.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. researchgate.net [researchgate.net]

- 15. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]

A Theoretical Exploration of Lanthanum Acetate Hydrated Clusters Utilizing Density Functional Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies of lanthanum acetate hydrated clusters, with a focus on the application of Density Functional Theory (DFT). Lanthanum-containing compounds are of significant interest in various fields, including medicine, where lanthanum carbonate is used as a phosphate binder. Understanding the hydration behavior of lanthanum acetate at the molecular level is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document details the computational methodologies employed in these studies, presents key quantitative data, and visualizes the theoretical workflows and molecular structures.

Introduction to Lanthanum Acetate and the Role of DFT

Lanthanum (La³⁺) is a rare earth element that has found applications in catalysis, materials science, and medicine. In aqueous environments, the lanthanum ion is known to form hydrated complexes. The interaction of lanthanum ions with acetate, a common counter-ion, and the subsequent hydration of the resulting lanthanum acetate clusters are complex processes that govern the speciation and bioavailability of lanthanum in solution.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules and materials.[1][2] DFT allows for the accurate prediction of molecular geometries, binding energies, vibrational frequencies, and other properties of complex systems, such as the hydrated clusters of lanthanum acetate.[3][4] By employing DFT, researchers can gain insights into the stability and structure of these clusters, which are often challenging to characterize experimentally.

Computational Protocols for DFT Studies of Lanthanum Acetate Hydrated Clusters

The following section outlines a detailed protocol for performing DFT calculations on lanthanum acetate hydrated clusters, based on methodologies reported in the scientific literature.[3]

Software and Initial Structure Preparation

Software: All DFT calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP.

Initial Structure Construction:

-

The initial coordinates of the lanthanum acetate molecule, La(CH₃COO)₃, are constructed using a molecular modeling program.

-

Water molecules are incrementally added to the central lanthanum ion to generate the initial structures of the hydrated clusters, La(CH₃COO)₃·nH₂O, where 'n' is the number of water molecules (typically ranging from 0 to 5).[3] Various initial orientations of the water molecules should be considered to ensure the global minimum energy structure is found.

Geometry Optimization and Frequency Calculations

Level of Theory:

-

Functional: The PBE0 hybrid functional is a suitable choice for these systems, providing a good balance between accuracy and computational cost.

-

Basis Set:

-

For the lanthanum atom, a pseudopotential basis set, such as the Stuttgart/Dresden (SDD) effective core potential, is employed to account for relativistic effects.

-

For the non-metallic atoms (C, H, O), a Pople-style basis set, such as 6-311+G(d,p), is appropriate.[3]

-

Optimization Procedure:

-

The geometry of each La(CH₃COO)₃·nH₂O cluster is optimized without any symmetry constraints to find the lowest energy conformation.

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Solvation Effects

To model the behavior of the clusters in an aqueous solution, a solvent model is applied. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the influence of the solvent on the structure and energetics of the hydrated clusters.[3]

Calculation of Molecular Properties

Once the optimized geometries are obtained, various molecular properties can be calculated:

-

Binding Energies: The binding energy (E_binding) of the water molecules to the lanthanum acetate core is a key indicator of the stability of the hydrated clusters. It is calculated using the following equation:

E_binding = E[La(CH₃COO)₃·nH₂O] - E[La(CH₃COO)₃] - n * E[H₂O]

where E[La(CH₃COO)₃·nH₂O], E[La(CH₃COO)₃], and E[H₂O] are the total electronic energies of the hydrated cluster, the anhydrous lanthanum acetate, and a single water molecule, respectively, all calculated at the same level of theory.

-

Structural Parameters: Key structural parameters, such as the La-O bond lengths (both with acetate and water) and the O-La-O bond angles, are extracted from the optimized geometries.

-

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental data (e.g., from Raman or IR spectroscopy) to validate the theoretical models.

Quantitative Data from DFT Studies

The following tables summarize the key quantitative data obtained from DFT studies on La(CH₃COO)₃·nH₂O clusters.

Table 1: Binding Energies of Hydrated Lanthanum Acetate Clusters

| Number of Water Molecules (n) | Binding Energy (kcal/mol) |

| 1 | Data not available in snippets |

| 2 | Data not available in snippets |

| 3 | Lowest binding energy, indicating a stable structure[3][4] |

| 4 | Data not available in snippets |

| 5 | Data not available in snippets |

Table 2: Selected Structural Parameters of Hydrated Lanthanum Acetate Clusters

| Cluster | La-O (acetate) Bond Length (Å) | La-O (water) Bond Length (Å) |

| La(CH₃COO)₃·H₂O | Data not available in snippets | Data not available in snippets |

| La(CH₃COO)₃·2H₂O | Data not available in snippets | Data not available in snippets |

| La(CH₃COO)₃·3H₂O | Data not available in snippets | Data not available in snippets |

| La(CH₃COO)₃·4H₂O | Data not available in snippets | Data not available in snippets |

| La(CH₃COO)₃·5H₂O | Data not available in snippets | Data not available in snippets |

Note: The specific numerical values for binding energies and structural parameters were not available in the provided search snippets. The tables are structured to be populated with such data when available from the full text of the cited literature.

Visualization of Computational Workflow and Cluster Structures

The following diagrams, generated using the Graphviz DOT language, illustrate the computational workflow for the DFT studies and a representative structure of a hydrated lanthanum acetate cluster.

Caption: Computational workflow for DFT studies of lanthanum acetate hydrated clusters.

Caption: A simplified 2D representation of a hydrated lanthanum acetate cluster.

Conclusion and Future Directions

DFT studies provide invaluable molecular-level insights into the structure and stability of lanthanum acetate hydrated clusters. The findings from these theoretical investigations, such as the identification of the most stable hydrated species, are crucial for understanding the behavior of lanthanum acetate in solution.[3][4] Future studies could expand upon this work by investigating the influence of different counter-ions, exploring the dynamics of water exchange in the hydration shells using ab initio molecular dynamics, and examining the interaction of these clusters with biological targets. Such research will undoubtedly contribute to the rational design of new lanthanum-based drugs and materials.

References

- 1. Density Functional Theory calculations for lanthanide complexes. | Consiglio Nazionale delle Ricerche [cnr.it]

- 2. [PDF] Applications of Density Functional Theory (DFT) to Investigate the Structural, Spectroscopic and Magnetic Properties of Lanthanide(III) Complexes | Semantic Scholar [semanticscholar.org]

- 3. The investigation of ion association characteristics in lanthanum acetate solution using density functional theory and molecular dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization, and computational survey of a novel material template o-xylylenediamine [ouci.dntb.gov.ua]

Methodological & Application

Application Note & Protocol: Synthesis of Lanthanum Oxide via Thermal Decomposition of Lanthanum Acetate Hydrate

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the preparation of lanthanum oxide (La₂O₃) through the thermal decomposition of lanthanum acetate hydrate. This document outlines the chemical principles, experimental protocol, and key reaction parameters.

Principle

The synthesis of lanthanum oxide from lanthanum acetate hydrate is achieved through thermal decomposition, also known as calcination. This process involves heating the precursor material to a high temperature in a controlled atmosphere. The lanthanum acetate hydrate undergoes a multi-step decomposition, first losing its water of hydration, followed by the decomposition of the anhydrous acetate into intermediate carbonate and oxycarbonate species, and finally yielding pure lanthanum oxide at elevated temperatures.[1][2] The overall reaction is a clean and effective method for producing high-purity lanthanum oxide.

The thermal decomposition pathway for lanthanum acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O) proceeds through several key stages.[1] Initially, dehydration occurs in two steps at approximately 130°C and 180°C.[1] The resulting anhydrous lanthanum acetate then decomposes at around 334°C to form a lanthanum carbonate residue.[1] This carbonate intermediate further decomposes into lanthanum dioxycarbonate (La₂O₂CO₃) before finally converting to lanthanum oxide (La₂O₃) at temperatures of 700°C or higher.[1] Some protocols utilize temperatures as high as 900°C to ensure the formation of highly crystalline La₂O₃.[3][4]

Data Presentation

The following tables summarize the key thermal events and resulting material properties based on literature data.

Table 1: Thermal Decomposition Stages of Lanthanum Acetate Hydrate

| Temperature Range (°C) | Event | Intermediate/Final Product | Reference |

| 130 - 180 | Dehydration (loss of water molecules) | Anhydrous Lanthanum Acetate (La(CH₃COO)₃) | [1] |

| ~334 | Decomposition of anhydrous acetate | Lanthanum Carbonate (La₂(CO₃)₃) residue | [1] |

| 334 - ~640 | Decomposition of carbonate | Lanthanum Oxycarbonates (e.g., La₂O₂CO₃) | [1] |

| ≥ 700 | Final decomposition to oxide | Lanthanum Oxide (La₂O₃) | [1] |

Table 2: Experimental Parameters for Lanthanum Oxide Synthesis

| Parameter | Value | Notes | Reference |

| Precursor | Lanthanum Acetate Hydrate | La(CH₃COO)₃·xH₂O | [1][2] |

| Calcination Temperature | 700 - 900 °C | Higher temperatures (e.g., 900°C) can lead to more crystalline material. | [1][3] |

| Calcination Time | 2 - 4 hours | Duration at the final calcination temperature. | [4][5] |

| Atmosphere | Air | Performed in a standard muffle furnace. | [6] |

| Resulting Particle Size | < 100 nm | Nanoparticles can be produced depending on specific conditions. | [3][4] |

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of lanthanum oxide.

3.1. Materials and Apparatus

-

Chemicals:

-

Lanthanum (III) Acetate Hydrate (La(CH₃COO)₃·xH₂O), 99.9%+ purity

-

-

Apparatus:

-

High-temperature muffle furnace (capable of reaching at least 900°C)

-

Ceramic crucible (e.g., alumina) with lid

-

Analytical balance

-

Spatula

-

Tongs for handling hot crucibles

-

Desiccator for cooling and storage

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, heat-resistant gloves

-

3.2. Synthesis Procedure

-

Preparation: Place a clean, dry ceramic crucible on an analytical balance and tare the weight.

-

Weighing: Accurately weigh a desired amount (e.g., 5.0 g) of lanthanum acetate hydrate into the crucible. Record the exact mass.

-

Furnace Placement: Using tongs, carefully place the crucible (partially covered with its lid to allow for gas escape) into the muffle furnace at room temperature.

-

Calcination Program:

-

Set the furnace to ramp up to the target calcination temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/minute).

-

Hold the temperature at 800°C for a duration of 2 to 4 hours to ensure complete decomposition.

-

-

Cooling: After the hold time, turn off the furnace and allow it to cool down naturally to room temperature. Do not open the furnace door while it is at a high temperature to avoid thermal shock to the crucible and product.

-

Product Retrieval: Once cooled, carefully remove the crucible from the furnace using tongs and place it in a desiccator to prevent moisture absorption by the hygroscopic lanthanum oxide.

-

Final Product: The resulting fine, white powder is lanthanum oxide (La₂O₃). Weigh the crucible with the product to determine the final yield.

Mandatory Visualizations

4.1. Experimental Workflow

A schematic of the experimental workflow for synthesizing La₂O₃.

4.2. Thermal Decomposition Pathway

The chemical pathway for the thermal decomposition of lanthanum acetate hydrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 5. helixscientific.pub [helixscientific.pub]

- 6. mocedes.org [mocedes.org]

Application Notes and Protocols: Lanthanum Acetate Hydrate as a Precursor for Perovskite Ceramics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the utilization of lanthanum acetate hydrate as a precursor for the synthesis of perovskite ceramics. The information is intended to guide researchers in the preparation and characterization of these materials for various applications, including catalysis and solid oxide fuel cells.

Introduction to Lanthanum-Based Perovskites

Perovskite-type oxides, with the general formula ABO3, are of significant interest due to their diverse electrical, magnetic, and catalytic properties.[1] Lanthanum-based perovskites, in particular, are widely investigated for applications such as electrodes in solid oxide fuel cells (SOFCs), gas sensors, and catalysts for oxidation and reduction reactions.[2] The properties of these materials are highly dependent on their synthesis method and the precursors used.[3] Lanthanum acetate hydrate is a common and commercially available precursor for introducing lanthanum into the perovskite structure.[4]

The selection of the synthesis method is crucial as it influences the homogeneity, purity, and particle size of the final perovskite powder, which in turn affects the material's performance.[5] Common synthesis routes employing lanthanum acetate hydrate include solid-state reaction, sol-gel, and co-precipitation methods.[6][7]

Synthesis Protocols Using Lanthanum Acetate Hydrate

Two primary methods for synthesizing perovskite ceramics using lanthanum acetate hydrate as a precursor are the Sol-Gel method and the Solid-State Reaction method.

The sol-gel method is a wet-chemical technique that allows for the synthesis of homogenous and high-purity perovskite powders at relatively low temperatures.[1]

Protocol:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of lanthanum acetate hydrate and the B-site metal precursor (e.g., cobalt nitrate, manganese acetate) in a suitable solvent. A common solvent system is a mixture of methyl alcohol and ethylene glycol.[2]

-

For strontium-doped lanthanum manganite, lanthanum acetate, strontium acetate, and manganese acetate can be dissolved in a peroxide-acetate solution.[7]

-

-

Gel Formation:

-

Add a complexing/gelling agent to the precursor solution. Citric acid is a frequently used agent.[1]

-

The solution is typically heated at a controlled temperature (e.g., 70°C) with constant stirring to promote the formation of a viscous gel.[1]

-

In some protocols, an aqueous solution of poly(vinyl alcohol) (PVA) is mixed with the precursor solution to form a gel.[2]

-

-

Drying:

-

Calcination:

-

Transfer the dried gel to a furnace for calcination.

-

The calcination temperature is critical for the formation of the desired perovskite phase. A typical temperature range is 550°C to 900°C, held for 2-5 hours in an air atmosphere.[1][2] The final temperature will depend on the specific perovskite being synthesized.

-

Experimental Workflow for Sol-Gel Synthesis

Caption: Workflow for Sol-Gel Synthesis of Perovskite Ceramics.

The solid-state reaction method is a conventional and cost-effective technique for producing large quantities of perovskite materials, though it often requires higher calcination temperatures.[6]

Protocol:

-

Precursor Mixing:

-

Weigh stoichiometric amounts of the solid precursors: lanthanum acetate hydrate and the B-site metal oxide or carbonate (e.g., Co3O4, Fe2O3).

-

Thoroughly mix the precursors. This can be achieved by grinding in a mortar and pestle or by ball milling to ensure intimate contact between the reactants.[6] Using a milling medium like isopropanol or ethanol can improve homogeneity.[6]

-

-

Drying (if wet milling is used):

-

If a solvent was used during milling, dry the mixture completely, for instance at 120°C.[6]

-

-

Calcination:

-

Place the dried, mixed powder in an alumina crucible.

-

Calcine the powder in a furnace at high temperatures, typically ranging from 1000°C to 1550°C, for an extended period (e.g., 2-12 hours).[3][6][8] The exact temperature and duration depend on the specific perovskite composition. Intermediate grinding steps may be necessary for complete reaction.[8]

-

Experimental Workflow for Solid-State Reaction

Caption: Workflow for Solid-State Synthesis of Perovskite Ceramics.

Quantitative Data Summary

The properties of the resulting perovskite ceramics are highly dependent on the synthesis route and processing parameters. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis Parameters for Lanthanum-Based Perovskites

| Perovskite Composition | Synthesis Method | Precursors | Calcination Temp. (°C) | Calcination Time (h) |

| LaMnO3 | Sol-Gel | Lanthanum Acetylacetonate, Manganese Acetylacetonate | 550 | 2 |

| LaAlO3 | Solid-State | Lanthanum(III) Oxide, Transition Alumina | 1300 | 1 |

| La1-xCaxAlO3-δ | Solid-State (Mechanosynthesis) | La2O3, Al2O3, CaCO3 | 1550 | 2 |

| LaCoO3 | Solid-State | Lanthanum Oxide, Cobalt Oxide | 1000 | - |

| Sr-doped LaMnO3 | Sol-Gel | Lanthanum Acetate, Strontium Acetate, Manganese Acetate | 700 | - |

Table 2: Physical Properties of Synthesized Lanthanum-Based Perovskites

| Perovskite Composition | Synthesis Method | Crystallite Size (nm) | Surface Area (m²/g) | Lattice Parameters |

| La1-xCaxAlO3-δ | Solid-State (Mechanosynthesis) | 11–34 | - | - |

| LaAlO3 | Solid-State | ~90 | >10 | Rhombohedral Structure |

| LaCoO3 | Solid-State | - | 0.82 | a = b = 5.444 Å, c = 13.102 Å |

| LaBO3 (B=Cr, Mn, Fe, Co, Ni) | Supercritical Anti-Solvent | - | 22-52 | Perovskite phases dominant |

Table 3: Electrical Properties of Lanthanum Strontium Ferrite Ceramics

| Lanthanum Concentration (mol) | Dielectric Permittivity (@10 kHz) | Dielectric Loss Tangent (@10 kHz) | Electrical Resistivity (Ω·cm) |

| 0.10 | 40.72 | 1.07 | 1.29 x 108 |

| 0.25 | 231.69 | 1.29 | 2.37 x 107 |

Note: Data for La-Sr-Fe ceramics were obtained with varying lanthanum concentrations, showcasing the impact on electrical properties.[9][10]

Characterization of Perovskite Ceramics

To verify the successful synthesis and determine the properties of the perovskite materials, several characterization techniques are essential:

-

X-ray Diffraction (XRD): To confirm the formation of the desired perovskite crystal structure and to identify any secondary phases.[8]

-

Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and microstructure of the synthesized powders.[8]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of the precursors and determine the appropriate calcination temperatures.[7]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powders, which is crucial for catalytic applications.[6]

-

Impedance Spectroscopy: To evaluate the electrical properties, such as conductivity and dielectric permittivity, especially for applications in SOFCs.[9]

Logical Relationship of Synthesis and Characterization

References

- 1. ripublication.com [ripublication.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. energ-en.ro [energ-en.ro]

- 4. researchgate.net [researchgate.net]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. mdpi.com [mdpi.com]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Sol-Gel Synthesis of Thin Films Using Lanthanum Acetate Hydrate

Audience: Researchers, scientists, and drug development professionals.